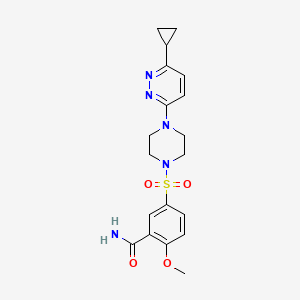

3-Azidobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Azidobenzaldehyde is a chemical compound with the molecular formula C7H5N3O . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 3-Azidobenzaldehyde has been described in several studies. For instance, a copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins was developed . Another study reported a novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride .

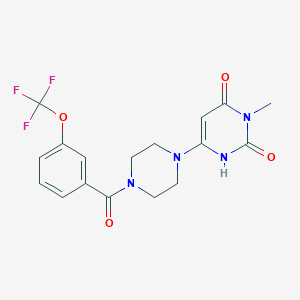

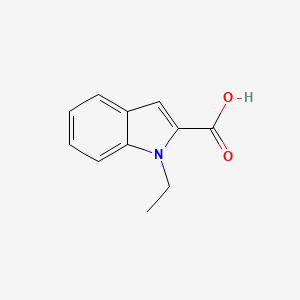

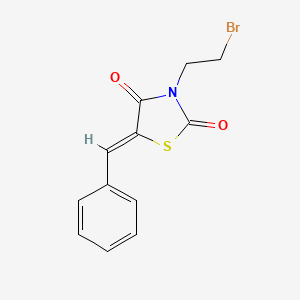

Molecular Structure Analysis

The molecular structure of 3-Azidobenzaldehyde can be analyzed using various analytical techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .

Chemical Reactions Analysis

3-Azidobenzaldehyde participates in various chemical reactions. For example, it has been used in the synthesis of quinazoline-3-oxides via a Pd (ii) catalyzed azide–isocyanide coupling/cyclocondensation reaction . Another study reported the use of 3-Azidobenzaldehyde in the synthesis of 1,2,3-triazolobenzodiazepinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azidobenzaldehyde can be determined using various analytical techniques. These properties include color, density, hardness, and melting and boiling points .

Aplicaciones Científicas De Investigación

- Quinoline is a privileged heterocyclic ring present in many drug molecules and bioactive compounds. Researchers have explored 2-azidobenzaldehyde-based [4+2] annulation for synthesizing quinoline derivatives. These include fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines. Quinolines exhibit diverse biological activities, making this field of study crucial for drug development .

- Azides play a pivotal role in click chemistry. Reactions like copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) utilize azidobenzaldehyde as a key building block. These reactions enable efficient synthesis of complex molecules and functional materials .

Heterocyclic Synthesis:

Click Chemistry:

Mecanismo De Acción

The mechanism of action of 3-Azidobenzaldehyde in chemical reactions is complex and depends on the specific reaction conditions. For example, in the synthesis of quinazoline-3-oxides, the reaction involves concatenation of azide–isocyanide denitrogenative coupling, condensation with hydroxylamine, and 6- exo-dig cyclization .

Safety and Hazards

Azides, including 3-Azidobenzaldehyde, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

Direcciones Futuras

Future research on 3-Azidobenzaldehyde could focus on developing new synthetic methods and exploring its potential applications in various fields. For example, a recent study highlighted 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives . Another study discussed nucleophilic transformations of azido-containing carbonyl compounds .

Propiedades

IUPAC Name |

3-azidobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJDGRYGBYCWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azidobenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![N-(2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2610684.png)